Cas no 66145-32-2 (1(3H)-ISOBENZOFURANONE, 3-[[2-(4-CHLOROPHENOXY)-1-METHYLETHYL]AMINO]-)
66145-32-2 structure
Product Name:1(3H)-ISOBENZOFURANONE, 3-[[2-(4-CHLOROPHENOXY)-1-METHYLETHYL]AMINO]-
CAS No:66145-32-2
MF:C10H15NO3
MW:197.231003046036
CID:3173781
PubChem ID:19102694
Update Time:2025-04-21
1(3H)-ISOBENZOFURANONE, 3-[[2-(4-CHLOROPHENOXY)-1-METHYLETHYL]AMINO]- Chemical and Physical Properties
Names and Identifiers
-
- 1(3H)-ISOBENZOFURANONE, 3-[[2-(4-CHLOROPHENOXY)-1-METHYLETHYL]AMINO]-
- 2-AMINO-2-(3,4-DIMETHOXYPHENYL)ETHAN-1-OL
- Y12280
- 2-amino-2-(3,4-dimethoxyphenyl)ethanol
- SCHEMBL1966508
- EN300-1853458
- 66145-32-2
- AB88399
- AB89053
- 114606-60-9
-
- Inchi: 1S/C10H15NO3/c1-13-9-4-3-7(8(11)6-12)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3
- InChI Key: JVZVUXBFNRPOAY-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C=CC(=C1)C(CO)N)OC
Computed Properties
- Exact Mass: 197.10519334Da
- Monoisotopic Mass: 197.10519334Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 64.7Ų
1(3H)-ISOBENZOFURANONE, 3-[[2-(4-CHLOROPHENOXY)-1-METHYLETHYL]AMINO]- Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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